molecular formula C12H16N4O B2879444 N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide CAS No. 1154727-95-3

N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide

Cat. No.: B2879444
CAS No.: 1154727-95-3
M. Wt: 232.287
InChI Key: KYAAIRZQHQISSO-UHFFFAOYSA-N
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Description

N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide is a compound that features a pyrimidine ring attached to a piperidine ring, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridines, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine or piperidine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or fibrosis, thereby exerting anti-inflammatory or antifibrotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide is unique due to its specific combination of a pyrimidine ring, piperidine ring, and prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-pyrimidin-2-ylpiperidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-11(17)15-10-5-3-8-16(9-10)12-13-6-4-7-14-12/h2,4,6-7,10H,1,3,5,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAAIRZQHQISSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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